molecular formula C12H8Cl3NO B3244787 4-(Benzyloxy)-2,3,5-trichloropyridine CAS No. 163530-88-9

4-(Benzyloxy)-2,3,5-trichloropyridine

Cat. No.: B3244787
CAS No.: 163530-88-9
M. Wt: 288.6 g/mol
InChI Key: RBFIPHHNRWBKJJ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,3,5-trichloropyridine is a halogenated pyridine derivative featuring a benzyloxy substituent at the 4-position and chlorine atoms at the 2-, 3-, and 5-positions. Its structure combines aromatic stability with reactivity, making it a versatile intermediate in synthesizing complex molecules.

Properties

IUPAC Name

2,3,5-trichloro-4-phenylmethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3NO/c13-9-6-16-12(15)10(14)11(9)17-7-8-4-2-1-3-5-8/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFIPHHNRWBKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=NC=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858644
Record name 4-(Benzyloxy)-2,3,5-trichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163530-88-9
Record name 4-(Benzyloxy)-2,3,5-trichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2,3,5-trichloropyridine typically involves the reaction of 2,3,5-trichloropyridine with benzyl alcohol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction can be represented as follows:

2,3,5-Trichloropyridine+Benzyl AlcoholBase, RefluxThis compound\text{2,3,5-Trichloropyridine} + \text{Benzyl Alcohol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 2,3,5-Trichloropyridine+Benzyl AlcoholBase, Reflux​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2,3,5-trichloropyridine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove chlorine atoms or modify the benzyloxy group.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide or thiourea.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Dechlorinated pyridine derivatives.

    Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

4-(Benzyloxy)-2,3,5-trichloropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2,3,5-trichloropyridine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(Benzyloxy)-2,3,5-trichloropyridine with structurally related pyridine derivatives, focusing on substituent effects, applications, and physicochemical properties.

Compound Substituents Key Applications Synthetic Yield (if reported) Notable Properties
This compound 4-benzyloxy, 2,3,5-Cl Pharmaceutical/agrochemical intermediates Not explicitly reported High lipophilicity (benzyloxy group); reactivity at 4-position for further substitution
4-Amino-2,3,5-trichloropyridine 4-amino, 2,3,5-Cl Intermediate for bioactive molecules Not reported Polar amino group enhances solubility; potential hydrogen-bonding capability
2,3,5-Trichloropyridine 2,3,5-Cl Pharmaceutical/pesticide intermediates Market data available (purity 98–99%) High thermal stability; electron-deficient aromatic ring for electrophilic substitution
4-(2,3,5-Trimethylphenoxy)phthalonitrile Phenoxy-phthalonitrile core Phthalocyanine precursor (e.g., Co/Cu complexes) 73.51% Planar structure for coordination chemistry; UV/Vis absorption properties

Key Differences and Insights:

Substituent Effects on Reactivity and Solubility: The benzyloxy group in this compound increases lipophilicity compared to the amino group in 4-Amino-2,3,5-trichloropyridine, which may affect biodistribution in pharmaceutical applications. 2,3,5-Trichloropyridine lacks a functional group at the 4-position, limiting its direct utility in further derivatization but enhancing stability for bulk industrial use .

Synthetic Accessibility: While 4-(2,3,5-Trimethylphenoxy)phthalonitrile achieves a 73.51% yield via nucleophilic displacement , similar methods could theoretically apply to this compound, though steric hindrance from the benzyl group might reduce efficiency.

Applications: 2,3,5-Trichloropyridine dominates in pesticide intermediates due to its cost-effectiveness and stability , whereas the benzyloxy derivative’s tailored reactivity may favor niche pharmaceutical syntheses. 4-Amino-2,3,5-trichloropyridine’s amino group enables conjugation with carbonyl compounds, a feature absent in the benzyloxy analog .

Biological Activity

4-(Benzyloxy)-2,3,5-trichloropyridine (CAS No. 163530-88-9) is a chemical compound that has garnered interest in various fields of biological research. Its unique structure, characterized by a pyridine ring substituted with three chlorine atoms and a benzyloxy group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H7Cl3N
  • Molecular Weight : 273.54 g/mol

This compound's structure allows for interactions with various biological macromolecules, potentially influencing enzyme activity and receptor binding.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the benzyloxy group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The chlorinated pyridine moiety may participate in electrophilic substitution reactions, influencing enzyme kinetics and pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have indicated that it may inhibit monoamine oxidase (MAO), an enzyme linked to neurotransmitter metabolism .
  • Antioxidant Activity : Preliminary findings suggest that this compound may possess antioxidant properties, which could contribute to neuroprotective effects in models of oxidative stress .
  • Neuroprotective Effects : In vitro studies have indicated that derivatives related to this compound can protect neuronal cells from damage caused by neurotoxic agents .

Study 1: MAO Inhibition

A study investigating the inhibitory effects of various benzyloxy derivatives on MAO-B revealed that compounds similar to this compound exhibited competitive inhibition with IC50 values comparable to established MAO inhibitors like rasagiline . This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease.

CompoundIC50 (µM)Type of Inhibition
This compoundTBDCompetitive
Rasagiline0.0953Irreversible
Safinamide0.0572Reversible

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of related compounds in models of oxidative stress demonstrated that these compounds could significantly reduce cell death in neuronal cultures exposed to harmful agents. The mechanism was attributed to their ability to scavenge free radicals and inhibit apoptotic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Benzyloxy)-2,3,5-trichloropyridine
Reactant of Route 2
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4-(Benzyloxy)-2,3,5-trichloropyridine

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